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molecular formula C12H13BrO2 B8504515 Ethyl 5-bromo-2,3-dihydro-1H-indene-2-carboxylate

Ethyl 5-bromo-2,3-dihydro-1H-indene-2-carboxylate

Cat. No. B8504515
M. Wt: 269.13 g/mol
InChI Key: PTRDMZNXMMXVNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08999990B2

Procedure details

A solution of Ethyl 5-bromo-2,3-dihydro-1H-indene-2-carboxylate (prepared from 5-Bromo-2,3-dihydro-1H-inden-1-one, following similar procedure of US2005/0075366, compound 148) in 100 mL of anhydrous THF was added LiAlH4 (4.94 g, 130 mmol) portionwise at 0° C. The mixture was warmed slowly to RT and stirred overnight. The reaction mixture was quenched with water (5 mL) and diluted with EtOAc (200 mL) and then filtered. The filtrate was washed with water (300 mL) and brine (300 mL), dried over Na2SO4 and concentrated to dryness to obtain the title compound. 1H-NMR (300 MHz, CDCl3) δ 7.33 (s, 1H), 7.24 (d, J=7.9 Hz, 1H), 7.06 (d, J=7.9 Hz, 1H), 3.64 (d, J=6.4 Hz, 2H), 2.96-3.09 (m, 2H), 2.65-2.77 (m, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
compound 148
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4.94 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[CH2:7][CH:6]([C:11](OCC)=[O:12])[CH2:5]2.BrC1C=C2C(=CC=1)C(=O)CC2.[H-].[H-].[H-].[H-].[Li+].[Al+3]>C1COCC1>[Br:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[CH2:7][CH:6]([CH2:11][OH:12])[CH2:5]2 |f:2.3.4.5.6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C2CC(CC2=CC1)C(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C2CCC(C2=CC1)=O
Step Two
Name
compound 148
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
4.94 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with water (5 mL)
ADDITION
Type
ADDITION
Details
diluted with EtOAc (200 mL)
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The filtrate was washed with water (300 mL) and brine (300 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC=1C=C2CC(CC2=CC1)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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